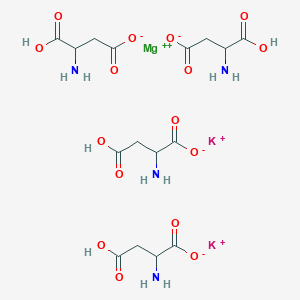

2-Ethylhexanoic acid;iron;propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethylhexanoic acid, iron, and propan-2-ol are three distinct chemical compounds that can be used in various industrial and scientific applications. 2-Ethylhexanoic acid is an organic compound with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents Iron is a chemical element with the symbol Fe and atomic number 26, known for its magnetic properties and its use in construction and manufacturing

準備方法

Synthetic Routes and Reaction Conditions

-

2-Ethylhexanoic Acid

Industrial Production: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal.

Laboratory Synthesis: In the laboratory, 2-ethylhexanoic acid can be synthesized by the oxidation of 2-ethylhexanol in aqueous sodium hydroxide solution using potassium permanganate.

-

Iron

Industrial Production: Iron is typically extracted from iron ore in a blast furnace. The ore is reduced by carbon (in the form of coke) at high temperatures to produce molten iron, which is then refined to remove impurities.

-

Propan-2-ol

Industrial Production: Propan-2-ol is produced by the hydration of propene. This can be done either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce propan-2-ol.

化学反応の分析

-

2-Ethylhexanoic Acid

Oxidation: 2-Ethylhexanoic acid can undergo oxidation reactions to form various products depending on the conditions and reagents used.

Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.

Substitution: It can form esters and amides through reactions with alcohols and amines, respectively.

-

Iron

Oxidation: Iron readily oxidizes to form iron oxides, such as rust (Fe₂O₃).

Reduction: Iron can be reduced from its ores using carbon in a blast furnace.

Substitution: Iron can form various compounds through substitution reactions, such as iron sulfides and iron chlorides.

-

Propan-2-ol

Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents like chromic acid.

Reduction: It can be reduced to propane using strong reducing agents.

Substitution: It can undergo substitution reactions to form esters and ethers.

科学的研究の応用

-

2-Ethylhexanoic Acid

-

Iron

Biology: Essential for oxygen transport in the blood as part of hemoglobin.

Medicine: Used in various medical devices and supplements.

Industry: Widely used in construction, manufacturing, and as a catalyst in chemical reactions.

-

Propan-2-ol

Chemistry: Commonly used as a solvent in laboratories.

Biology: Used as a disinfectant and antiseptic.

Industry: Employed in the manufacture of cosmetics, pharmaceuticals, and cleaning products.

作用機序

-

2-Ethylhexanoic Acid

-

Iron

Mechanism: Participates in redox reactions, transferring electrons to facilitate various biochemical and industrial processes.

-

Propan-2-ol

Mechanism: Disrupts cell membranes and denatures proteins, making it effective as a disinfectant.

類似化合物との比較

-

2-Ethylhexanoic Acid

Similar Compounds: Valproic acid, 2-Ethylhexanol, Propylheptyl alcohol.

Uniqueness: Its ability to form highly soluble metal complexes makes it unique among similar carboxylic acids.

-

Iron

Similar Compounds: Cobalt, Nickel.

Uniqueness: Its abundance and magnetic properties make it distinct from other transition metals.

-

Propan-2-ol

Similar Compounds: Ethanol, Methanol.

Uniqueness: Its balance of hydrophilic and hydrophobic properties makes it an effective solvent and disinfectant.

特性

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBQBNMPOKFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32FeO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)